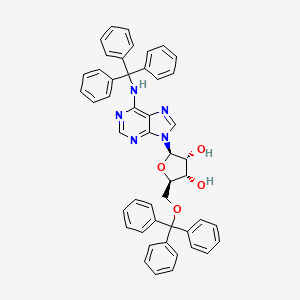
4,6-dichloro-N,N-diméthyl-1,3,5-triazin-2-amine
Vue d'ensemble
Description
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is a derivative of s-triazine . It is a nitrogen-rich compound that has been studied for its energetic properties . It is also known to be a stable, yet highly reactive, peptide coupling agent .
Synthesis Analysis
The synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involves a nucleophilic substitution reaction . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Molecular Structure Analysis
The molecular structure of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is directed by the enthalpies of chemical systems . It contains strained or caged structures and nitrogen-rich compounds with N-N and C-N bonds in their molecular backbone .Chemical Reactions Analysis
The chemical reactions of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involve the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds . It is also involved in catalytic amide-forming reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine include good thermal stability . Thermogravimetric analysis and differential scanning calorimetry experiments have been performed to study these properties .Applications De Recherche Scientifique
Activité antimicrobienne
4,6-dichloro-N,N-diméthyl-1,3,5-triazin-2-amine: des dérivés ont été synthétisés et évalués pour leur potentiel en tant qu'agents antimicrobiens. Ces composés ont montré une activité prometteuse contre diverses souches bactériennes, notamment Staphylococcus aureus et Escherichia coli, qui sont connues pour leur résistance aux multi-médicaments . La capacité à lutter contre ces souches résistantes rend ces dérivés précieux dans le développement de nouveaux médicaments antimicrobiens.
Propriétés antimalariques
Les dérivés de la triazine présentent également des propriétés antimalariques significatives. Compte tenu de la lutte permanente contre les parasites du paludisme résistants aux médicaments, ces composés pourraient offrir une nouvelle voie pour l'intervention thérapeutique. Leur efficacité contre le paludisme s'ajoute à leur potentiel en tant qu'agents antimicrobiens polyvalents .
Applications anticancéreuses
La recherche a indiqué que certains dérivés de la 1,3,5-triazine possèdent des activités anticancéreuses. En interférant avec la prolifération des cellules cancéreuses, ces composés pourraient être utilisés dans le développement de nouvelles thérapies anticancéreuses, offrant l'espoir de traitements plus ciblés et moins toxiques que les options actuelles .
Utilisations antivirales
La polyvalence des dérivés de la triazine s'étend à leurs capacités antivirales. Ces composés peuvent être conçus pour cibler des infections virales spécifiques, offrant une plateforme pour le développement de nouveaux médicaments antiviraux. Cela est particulièrement pertinent dans le contexte des maladies virales émergentes et de la nécessité de développer rapidement des traitements efficaces .
Matériaux énergétiques
This compound: et ses dérivés sont étudiés comme des matériaux énergétiques (HEMs). En raison de leur structure riche en azote, ces composés ont le potentiel de servir de composants dans les propulseurs et les explosifs, offrant une chaleur de formation élevée et une bonne stabilité thermique tout en maintenant une sensibilité réduite .
Revêtements et surfaces antibactériens
Les propriétés antibactériennes des dérivés de la triazine les rendent adaptés à la création de revêtements et de surfaces antibactériens. Ces applications sont cruciales dans les milieux de soins de santé pour prévenir la propagation des infections, en particulier dans les zones où la stérilisation est primordiale. Le développement de matériaux capables de résister intrinsèquement à la colonisation bactérienne est une étape importante dans la lutte contre les infections .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that triazine derivatives have been investigated as biologically active small molecules . These compounds exhibit various activities, including antimicrobial, anti-cancer, and anti-viral activities .
Mode of Action
Biochemical Pathways
It’s known that nitrogen-rich compounds with n-n and c-n bonds in their molecular backbone are expected to derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of c-n and n-n bonds .
Result of Action
Some triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli .
Propriétés
IUPAC Name |
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRGRVVBODKGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178746 | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-64-1 | |
| Record name | 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVI31V7VBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1593968.png)










